2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine
Overview
Description
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and imidazole substituents on the pyrimidine ring imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyrimidine with 2-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Cyclization Reactions: The compound can form additional rings through intramolecular cyclization under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-amino-4-(2-methyl-1H-imidazol-1-yl)pyrimidine or 2-alkoxy-4-(2-methyl-1H-imidazol-1-yl)pyrimidine.
Oxidation Products: Oxidized derivatives of the imidazole ring.
Cyclization Products: Polycyclic compounds with enhanced stability and potential biological activity.
Scientific Research Applications
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Materials Science: It is employed in the development of novel materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound is used in the design of probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of genetic processes. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine: Similar structure but with different substitution pattern.
2-Chloro-4-(1H-imidazol-1-yl)pyrimidine: Lacks the methyl group on the imidazole ring.
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzene: Different core structure but similar functional groups.
Uniqueness: 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine is unique due to the specific positioning of the chloro and imidazole groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new chemical entities with tailored biological activities.
Properties
IUPAC Name |
2-chloro-4-(2-methylimidazol-1-yl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-10-4-5-13(6)7-2-3-11-8(9)12-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZNRBYJIXWZKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249119-31-0 | |
Record name | 2-chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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